D-Lyxose-1-C-d

Übersicht

Beschreibung

D-Lyxose-1-C-d is a rare sugar, specifically a pentose, which is a monosaccharide containing five carbon atoms It is an aldose, meaning it has an aldehyde group

Wirkmechanismus

Target of Action

The primary target of D-Lyxose-1-C-d is the enzyme D-Lyxose Isomerase . This enzyme has been identified within the genome of a hyperthermophilic archaeon belonging to the Thermofilum species . It plays a crucial role in the isomerization reactions involving D-Lyxose .

Mode of Action

D-Lyxose Isomerase catalyzes the reversible isomerization reaction between D-Lyxose and D-Xylulose, as well as D-Fructose and D-Mannose . This enzyme is highly specific for the substrate D-Lyxose, showing less than 2% activity towards Mannose and other substrates reported for Lyxose Isomerases .

Biochemical Pathways

The action of D-Lyxose Isomerase affects the biochemical pathways involving the conversion of D-Lyxose to D-Xylulose and vice versa . These conversions are part of the broader carbohydrate metabolism, impacting the production and utilization of these sugars in various biological processes.

Pharmacokinetics

The enzymatic conversion of d-lyxose to d-xylulose by d-lyxose isomerase suggests that this compound may be metabolized in organisms that express this enzyme .

Result of Action

The action of this compound via D-Lyxose Isomerase results in the production of D-Xylulose from D-Lyxose . This conversion can impact various biological processes, given the role of these sugars in metabolism.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the D-Lyxose Isomerase from Thermofilum species shows activity above 95°C and retains 60% of its activity after 60 min incubation at 80°C . It is also stable in the presence of 50% (v/v) of solvents ethanol, methanol, acetonitrile, and DMSO . These properties suggest that the action of this compound can be influenced by temperature and solvent conditions.

Biochemische Analyse

Biochemical Properties

D-Lyxose-1-C-d plays a significant role in biochemical reactions, particularly in the isomerization processes. It interacts with enzymes such as D-lyxose isomerase, which catalyzes the reversible isomerization between D-lyxose and D-xylulose. This enzyme is highly specific for this compound, showing minimal activity towards other substrates . The interaction between this compound and D-lyxose isomerase involves binding at the active site, where the enzyme facilitates the conversion of the sugar into its isomeric form. Additionally, this compound may interact with other biomolecules, including proteins and cofactors, influencing various metabolic pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of D-lyxose isomerase, where it undergoes isomerization to form D-xylulose. This binding interaction is stabilized by hydrogen bonds and hydrophobic interactions, ensuring the specificity and efficiency of the reaction . Additionally, this compound may inhibit or activate other enzymes involved in carbohydrate metabolism, leading to alterations in metabolic flux and gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: D-Lyxose-1-C-d can be synthesized through enzymatic methods, which are preferred due to their high specificity and moderate reaction conditions. One common method involves the use of D-lyxose isomerase, an enzyme that catalyzes the reversible isomerization between D-lyxose and D-xylulose . This enzymatic conversion is favored over chemical synthesis due to its efficiency and sustainability.

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation processes. Microorganisms such as certain strains of bacteria and fungi are used to produce the enzyme D-lyxose isomerase, which then catalyzes the conversion of substrates like D-xylulose to this compound .

Analyse Chemischer Reaktionen

Types of Reactions: D-Lyxose-1-C-d undergoes various chemical reactions, including:

Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Isomerization: The compound can be isomerized to other sugars such as D-xylulose.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Isomerization: Enzymatic isomerization using D-lyxose isomerase under moderate temperature and pH conditions.

Major Products:

Oxidation: Produces D-lyxonic acid.

Reduction: Produces D-lyxitol.

Isomerization: Produces D-xylulose.

Wissenschaftliche Forschungsanwendungen

D-Lyxose-1-C-d has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of other rare sugars and complex carbohydrates.

Biology: Studied for its role in metabolic pathways and its potential as a functional sugar with health benefits.

Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of antiviral and anticancer agents.

Industry: Utilized in the production of low-calorie sweeteners and nutraceuticals.

Vergleich Mit ähnlichen Verbindungen

D-Xylose: Another pentose sugar, but differs in the position of the hydroxyl group on the second carbon.

D-Ribose: A pentose sugar that is a key component of RNA.

D-Arabinose: Similar structure but differs in the configuration of the hydroxyl groups.

Uniqueness: D-Lyxose-1-C-d is unique due to its specific configuration and its ability to be converted into other rare sugars through enzymatic reactions.

Biologische Aktivität

D-Lyxose-1-C-d is a stable isotopic form of D-lyxose, a pentose sugar that plays a significant role in various biological processes. This article explores its biological activity, mechanisms of action, and potential applications in research and medicine, supported by data tables and case studies.

Overview of this compound

D-Lyxose is a sugar that is involved in several metabolic pathways, particularly in the context of carbohydrate metabolism. The compound this compound is notable for its unique isotopic labeling, which allows researchers to trace its metabolic pathways and interactions within biological systems.

Target Enzyme

The primary target of this compound is D-Lyxose Isomerase , an enzyme that catalyzes the reversible conversion between D-lyxose and D-xylulose. This enzymatic reaction is crucial for various metabolic pathways, including the pentose phosphate pathway, which is vital for nucleotide synthesis and cellular respiration .

Mode of Action

The mode of action involves the binding of this compound to the active site of D-Lyxose Isomerase. This interaction is stabilized through hydrogen bonds and hydrophobic interactions, facilitating the conversion to D-xylulose. The specificity of this enzyme for D-Lyxose ensures minimal interference from other sugars, highlighting its potential for targeted biochemical applications.

Chemical Reactions

This compound undergoes several important chemical reactions:

- Oxidation : Converts the aldehyde group to a carboxylic acid.

- Reduction : Reduces the aldehyde group to a primary alcohol.

- Isomerization : Converts D-Lyxose to D-Xylulose.

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | D-lyxonic acid | Nitric acid, potassium permanganate |

| Reduction | D-lyxitol | Sodium borohydride, lithium aluminum hydride |

| Isomerization | D-xylulose | Enzymatic process using D-lyxose isomerase |

Metabolic Pathways

Studies have shown that D-Lyxose plays a role in metabolic pathways that are essential for energy production and biosynthesis. For instance, it has been linked to the synthesis of α-galactosylceramide, an immune stimulant with potential anti-tumor properties .

Health Benefits

Research indicates that D-Lyxose may have health benefits as a functional sugar. It has been studied for its potential role in managing metabolic disorders due to its effects on glucose metabolism . Furthermore, its isotopic form allows researchers to track its absorption and utilization in vivo, providing insights into its biological fate.

Case Studies

- Imaging Metabolism : A study utilized deuterium-labeled glucose (similar isotopic labeling as in this compound) to visualize glucose metabolism in tissues. This method demonstrated high lipid synthesis activity in specific brain regions during development, showcasing the utility of isotopically labeled sugars in metabolic research .

- Cancer Research : In murine models, the administration of compounds derived from D-Lyxose has shown promise in enhancing immune responses against tumors. The conversion of D-lyxose into bioactive metabolites could provide new avenues for cancer treatment .

Eigenschaften

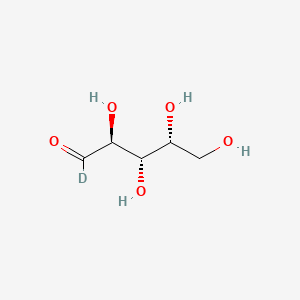

IUPAC Name |

(2S,3S,4R)-1-deuterio-2,3,4,5-tetrahydroxypentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i1D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYMYPHUHKUWMLA-BDORMWJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)[C@H]([C@H]([C@@H](CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.